molecular formula C13H20N4O B2362449 N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide CAS No. 1797974-28-7

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide

Cat. No. B2362449
CAS RN: 1797974-28-7
M. Wt: 248.33
InChI Key: WYBPQHFBOHKSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring via a methylene (-CH2-) group. The isobutyramide group would be attached to the methylene group .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrrolidine derivatives generally have good solubility in organic solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases. Here’s why it’s so appealing:

Antioxidant Activity

2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide derivatives exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage .

κ-Opioid Receptor Antagonism

PF-04455242, a derivative of this compound, acts as a high-affinity antagonist selective for κ-opioid receptors (KORs). It shows potential for treating depression and addiction disorders .

Catalysis and Organic Reactions

Methyl-2-(pyrrolidin-1-yl)propanal, a related compound, finds applications in scientific research. Its burstiness and versatility make it useful for drug synthesis, catalysis, and organic reactions.

Antibacterial Properties

Certain pyrrolidine derivatives exhibit antibacterial activity. The substitution pattern on the N’-substituents influences their effectiveness against bacterial strains .

Other Biological Effects

The compound’s effects on cell cycle regulation, plasma prolactin levels, and behavioral responses (e.g., antidepressant-like efficacy) have been investigated .

Mechanism of Action

Target of Action

The primary targets of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide are vanilloid receptor 1 and insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes. For instance, the vanilloid receptor 1 is involved in pain perception, while the insulin-like growth factor 1 receptor is crucial for growth and development .

Mode of Action

This compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . As an antagonist, it binds to the vanilloid receptor 1 and prevents its activation, thereby inhibiting the transmission of pain signals. As a modulator of the insulin-like growth factor 1 receptor, it can alter the receptor’s activity, influencing growth and development processes .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its multiple targets and the wide range of enzymes it can inhibit. It has been reported to have antioxidative and antibacterial properties . Additionally, it can influence the cell cycle , which could have implications for cell growth and proliferation.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its potential biological activities and the development of synthesis methods for its production .

properties

IUPAC Name

2-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10(2)12(18)15-9-11-5-6-14-13(16-11)17-7-3-4-8-17/h5-6,10H,3-4,7-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBPQHFBOHKSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.